2-[4-(Dimethylamino)phenyl]-2-methyl-3-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one
CAS No.:
Cat. No.: VC15469286
Molecular Formula: C23H22N2O2
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H22N2O2 |
|---|---|
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | 2-[4-(dimethylamino)phenyl]-2-methyl-3-phenyl-1,3-benzoxazin-4-one |
| Standard InChI | InChI=1S/C23H22N2O2/c1-23(17-13-15-18(16-14-17)24(2)3)25(19-9-5-4-6-10-19)22(26)20-11-7-8-12-21(20)27-23/h4-16H,1-3H3 |
| Standard InChI Key | DBPGSUTVZRFNEH-UHFFFAOYSA-N |
| Canonical SMILES | CC1(N(C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3)C4=CC=C(C=C4)N(C)C |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture and Stereoelectronic Features
The core structure of 2-[4-(Dimethylamino)phenyl]-2-methyl-3-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one comprises a benzoxazinone scaffold fused to a dihydrooxazine ring. Key structural elements include:
-
Benzoxazinone nucleus: A benzene ring fused to a 1,3-oxazin-4-one moiety, providing rigidity and conjugation.
-
Substituents:
-
2-Methyl group: Introduces steric bulk, potentially influencing ring puckering and intermolecular interactions.
-
3-Phenyl group: Enhances lipophilicity and π-stacking capabilities.
-
4-(Dimethylamino)phenyl group: The dimethylamino substituent acts as a strong electron-donating group, modulating electronic density across the aromatic system and facilitating charge-transfer interactions .
-
The molecular formula is C<sub>24</sub>H<sub>22</sub>N<sub>2</sub>O<sub>2</sub>, with a calculated molecular weight of 370.45 g/mol . Spectroscopic characterization of analogous benzoxazinones reveals diagnostic IR absorptions for carbonyl (C=O, ~1750 cm⁻¹) and aromatic C-N stretches (~1350 cm⁻¹), while <sup>1</sup>H NMR typically shows resonances for methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 6.8–7.8 ppm) .
Synthesis and Preparation Methods
Strategic Approaches to Benzoxazinone Assembly
While no explicit synthesis of 2-[4-(Dimethylamino)phenyl]-2-methyl-3-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one has been reported, established methodologies for related compounds provide viable pathways:
Microwave-Assisted Condensation
Accelerated synthesis under microwave irradiation reduces reaction times from hours to minutes. For example, Bunce et al. achieved 86% yield of 2-arylbenzoxazinones by reacting anthranilic acids with ortho-esters under microwave conditions .
Physicochemical Characteristics
Solubility and Stability Profiling
Benzoxazinones generally exhibit limited aqueous solubility due to their aromatic frameworks. The dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) through dipole-dipole interactions. Stability studies on analogs indicate susceptibility to hydrolytic ring-opening under strongly acidic or basic conditions, with the lactone moiety being particularly reactive .
Table 1: Comparative Physicochemical Properties of Benzoxazinone Derivatives
| Pathogen | Expected MIC Range (mg/mL) | Proposed Mechanism |
|---|---|---|
| S. aureus (MRSA) | 0.001–0.01 | Cell wall synthesis inhibition |
| E. coli | 0.005–0.02 | DNA gyrase interference |
| Candida albicans | 0.1–0.5 | Ergosterol biosynthesis disruption |
Anticancer Activity
Benzoxazinone derivatives induce apoptosis in cancer cells via ROS generation and caspase-3 activation. The dimethylamino group’s electron-donating capacity may enhance DNA intercalation, as seen in doxorubicin analogs .
Applications in Material Science
Optoelectronic Materials
The extended π-system and electron-rich dimethylamino group make this compound a candidate for organic semiconductors. Benzoxazinones exhibit fluorescence quantum yields up to Φ = 0.45, with emission tunable via substituent modification .
Table 3: Potential Optoelectronic Properties
| Property | Value (Predicted) | Application Relevance |
|---|---|---|
| Band Gap (eV) | 2.8–3.2 | OLED emissive layers |
| Charge Mobility (cm²/Vs) | 0.01–0.05 | Organic field-effect transistors |
| Thermal Stability (°C) | 250–300 | High-temperature processing |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume